
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C21H14ClN3O5S and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
A series of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, alongside good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). Furthermore, pyrimidine-linked pyrazole heterocyclics have shown notable insecticidal and antibacterial potential, highlighting their importance in addressing antimicrobial resistance and pest control (Deohate & Palaspagar, 2020).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveal the chemical versatility of such compounds. These derivatives have shown promising results in cytotoxic and anti-inflammatory activities, underscoring the potential therapeutic applications in cancer and inflammation (Rahmouni et al., 2016).
Anticancer Properties of Derivatives
The design, synthesis, characterization, and evaluation of anticancer properties of specific derivatives further demonstrate the therapeutic potential of compounds within this chemical framework. Some derivatives have shown superior anti-proliferative activities compared to established anticancer agents like paclitaxel (Jose, 2017).
Molecular Docking Studies
Molecular docking studies of newly synthesized compounds, such as 1,3-oxazole clubbed pyridyl-pyrazolines, have provided insights into their anticancer and antimicrobial agent potential. These studies help in understanding the molecular interactions and efficacy of these compounds against cancer cells and pathogenic strains, paving the way for the development of new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Green Chemistry Approaches
The development of green chemistry approaches for the synthesis of related compounds, such as the one-pot four-component synthesis of certain derivatives, showcases the evolution towards more sustainable and environmentally friendly methods in medicinal chemistry research (Yadav et al., 2021).
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5S/c1-12-18(19(25-30-12)14-5-2-3-6-15(14)22)20(27)29-17-10-28-13(9-16(17)26)11-31-21-23-7-4-8-24-21/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFBUGNAFRGKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

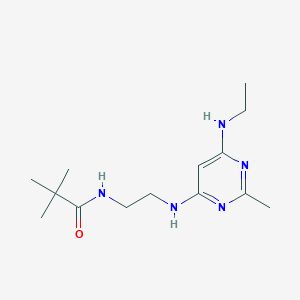
![2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid](/img/structure/B2888049.png)
![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)
![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)
![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2888053.png)
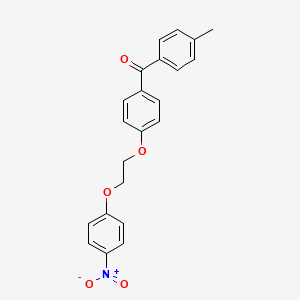
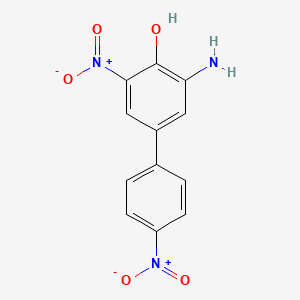
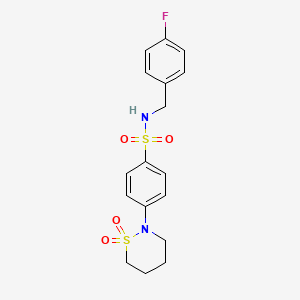

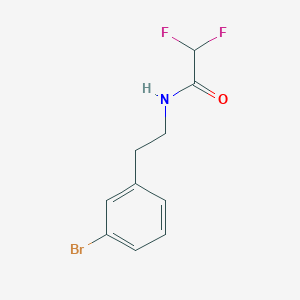
![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2888071.png)